molecular formula C16H19NO5S B4447251 N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide

N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B4447251
M. Wt: 337.4 g/mol
InChI Key: JZIGUXFIABJVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide, also known as EDBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EDBS has shown promising results in various scientific studies, and its unique chemical structure makes it an interesting compound for further investigation.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in the body. N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in medicinal chemistry. N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of using N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide in lab experiments is its limited solubility in water, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide. One area of interest is the development of N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide as a diagnostic tool for cancer imaging. Additionally, further research is needed to fully understand the mechanism of action of N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide and its potential applications in medicinal chemistry.

Scientific Research Applications

N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antibacterial properties. N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide has also been investigated for its potential use as a diagnostic tool in cancer imaging.

properties

IUPAC Name

N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-4-22-13-7-5-6-12(10-13)17-23(18,19)14-8-9-15(20-2)16(11-14)21-3/h5-11,17H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIGUXFIABJVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxyphenyl)-3,4-dimethoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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